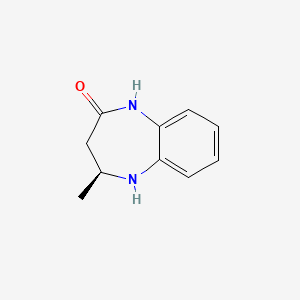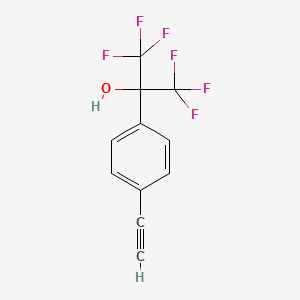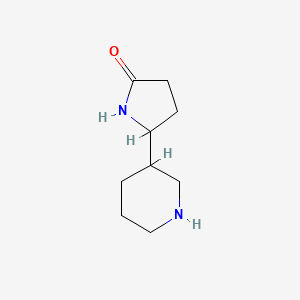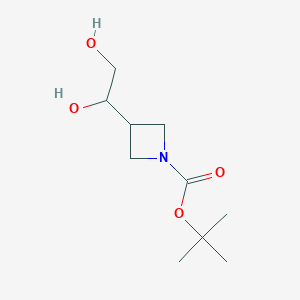
(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid is an organic compound characterized by the presence of a fluorine atom, a pyrazole ring, and a propenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the propenoic acid moiety: This can be achieved through a Knoevenagel condensation reaction between the fluorinated pyrazole derivative and an appropriate aldehyde, followed by hydrolysis.
Industrial Production Methods
Industrial production of (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the pyrazole ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrazole derivatives or fluorinated compounds.
Aplicaciones Científicas De Investigación
(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving fluorinated compounds or pyrazole derivatives.
Mecanismo De Acción
The mechanism of action of (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can contribute to its overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid: Similar structure but different geometric isomer.
3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid: Lacks the double bond in the propenoic acid moiety.
3-chloro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid is unique due to its specific geometric configuration (Z-isomer) and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these features makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C7H7FN2O2 |
|---|---|
Peso molecular |
170.14 g/mol |
Nombre IUPAC |
(Z)-3-fluoro-3-(1-methylpyrazol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H7FN2O2/c1-10-3-2-6(9-10)5(8)4-7(11)12/h2-4H,1H3,(H,11,12)/b5-4- |
Clave InChI |
LONIJWHMQJZTDW-PLNGDYQASA-N |
SMILES isomérico |
CN1C=CC(=N1)/C(=C/C(=O)O)/F |
SMILES canónico |
CN1C=CC(=N1)C(=CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{1-Aminospiro[2.2]pentan-1-yl}methanolhydrochloride](/img/structure/B13577640.png)






![(4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13577693.png)
![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethoxy]benzene-1-sulfonamide](/img/structure/B13577714.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid](/img/structure/B13577717.png)

